Pentafluorophenyldimethylchlorosilane: A Technical Guide for Researchers and Drug Development Professionals
Pentafluorophenyldimethylchlorosilane: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Applications, and Methodologies of Pentafluorophenyldimethylchlorosilane.
Pentafluorophenyldimethylchlorosilane is a versatile organosilicon compound valued for its unique chemical properties and broad applicability in scientific research and drug development.[1] This guide provides a comprehensive overview of its characteristics, applications, and detailed experimental protocols.
Core Chemical and Physical Properties
Pentafluorophenyldimethylchlorosilane, also known by its synonyms Chlorodimethyl(pentafluorophenyl)silane and Flophemesyl chloride, is a clear, colorless liquid.[1][2] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 20082-71-7[1] |
| Molecular Formula | C8H6ClF5Si[1] |
| Molecular Weight | 260.66 g/mol [1][3] |
| Density | 1.381 g/cm³[1] |
| Boiling Point | 47 °C at 1 mmHg[1] |
| Refractive Index | 1.447[1] |
Applications in Research and Drug Development
The unique structure of Pentafluorophenyldimethylchlorosilane, featuring a reactive chlorosilyl group and a stable pentafluorophenyl moiety, makes it a valuable reagent in several areas relevant to pharmaceutical and scientific research.
Derivatization Agent for Gas Chromatography-Mass Spectrometry (GC-MS)
One of the primary applications of Pentafluorophenyldimethylchlorosilane is as a derivatization agent in GC-MS analysis. It reacts with polar functional groups, such as hydroxyl (-OH) and amino (-NH2) groups, to form less polar and more volatile silyl ethers and silyl-amines, respectively. This process is crucial for:
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Increasing Volatility: Many biologically relevant molecules, such as steroids and phenols, are not volatile enough for direct GC analysis. Derivatization increases their volatility, allowing them to be vaporized and separated in the gas chromatograph.
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Improving Thermal Stability: The resulting pentafluorophenyldimethylsilyl derivatives are often more thermally stable than the parent compounds, preventing degradation at the high temperatures used in GC.
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Enhancing Detection: The pentafluorophenyl group is highly electronegative, which makes the derivatives particularly sensitive to electron capture detection (ECD). For mass spectrometry, the derivatives produce characteristic fragmentation patterns that aid in structural elucidation and quantification.[2]
This technique is widely used in the analysis of steroids, phenols, and other bioactive molecules in various biological matrices.[2][4]
Protecting Group in Organic Synthesis
In the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. The pentafluorophenyldimethylsilyl group can be used as a protecting group for hydroxyl and amino functionalities.
The silyl ether or silyl-amine is formed by reacting the substrate with Pentafluorophenyldimethylchlorosilane. This protected group is stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence to regenerate the original functional group.
Synthesis of Fluorinated Compounds
The incorporation of fluorine into drug molecules can significantly alter their metabolic stability, binding affinity, and bioavailability.[5][6] Pentafluorophenyldimethylchlorosilane serves as a building block for introducing the pentafluorophenyl group into molecules, which can be a key step in the synthesis of novel fluorinated pharmaceuticals and other advanced materials.[7]
Experimental Protocols
General Protocol for Derivatization of Steroids for GC-MS Analysis
This protocol is a generalized procedure based on the derivatization of steroids for analysis in biological samples.[2]
Materials:
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Pentafluorophenyldimethylchlorosilane
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Anhydrous pyridine or other suitable solvent
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Trimethylchlorosilane (TMCS) (optional, as a catalyst)
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for derivatizing other functional groups if necessary)
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Anhydrous sodium sulfate
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Hexane or other suitable extraction solvent
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Sample containing the steroid analyte (e.g., extracted from hair, plasma, or urine)
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Internal standard (e.g., a deuterated analog of the analyte)
Procedure:
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Sample Preparation: The biological sample should be appropriately extracted and purified to isolate the steroid fraction. The final extract should be dried thoroughly, for example, by evaporation under a stream of nitrogen.
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Derivatization Reaction:
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To the dried extract, add a known amount of the internal standard.
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Add 50-100 µL of anhydrous pyridine to dissolve the sample.
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Add a 50 µL of a 1:1 mixture of Pentafluorophenyldimethylchlorosilane and BSTFA (if mixed derivatization is required for different types of hydroxyl groups). For derivatizing only hindered hydroxyl groups, Pentafluorophenyldimethylchlorosilane can be used alone or with a catalyst like TMCS.
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Seal the reaction vial tightly.
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Heat the mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.
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-
Sample Work-up:
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Cool the reaction mixture to room temperature.
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Evaporate the solvent and excess reagents under a gentle stream of nitrogen.
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Re-dissolve the residue in 100 µL of hexane.
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Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
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-
GC-MS Analysis:
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Inject 1-2 µL of the final solution into the GC-MS system.
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Analyze the sample using an appropriate temperature program and mass spectrometric conditions (e.g., selected ion monitoring, SIM, for targeted analysis).
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Visualizations
Caption: Experimental workflow for the derivatization of a biological sample.
References
- 1. [PDF] GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation. | Semantic Scholar [semanticscholar.org]
- 2. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
